molecular formula C8H9N3O B13304014 5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile

5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile

Cat. No.: B13304014
M. Wt: 163.18 g/mol
InChI Key: FYEOXLWTSLKHFZ-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with ethanolamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 5-[(2-Oxoethyl)amino]pyridine-2-carbonitrile.

    Reduction: Formation of 5-[(2-Hydroxyethyl)amino]pyridine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: A simpler derivative of pyridine with a nitrile group.

    5-Aminopyridine-2-carbonitrile: Similar structure but with an amino group instead of the hydroxyethylamino group.

Uniqueness

5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile is unique due to the presence of both a hydroxyethylamino group and a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-(2-hydroxyethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3O/c9-5-7-1-2-8(6-11-7)10-3-4-12/h1-2,6,10,12H,3-4H2

InChI Key

FYEOXLWTSLKHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCCO)C#N

Origin of Product

United States

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